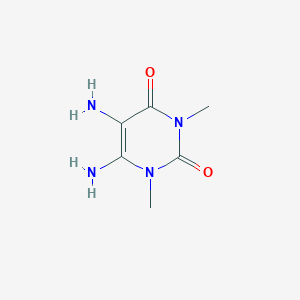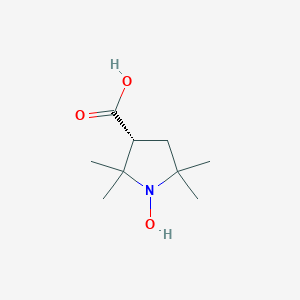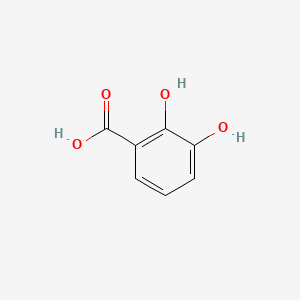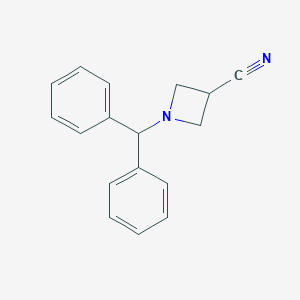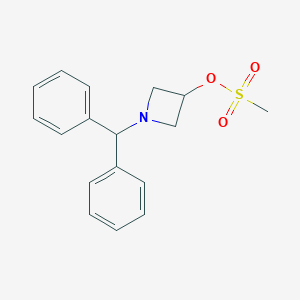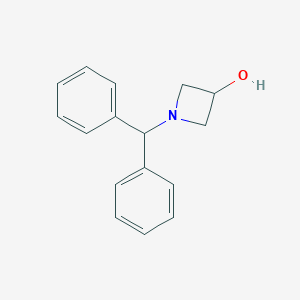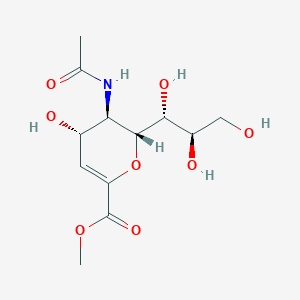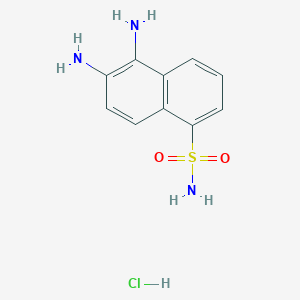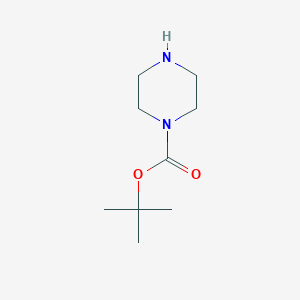
Tert-butyl piperazine-1-carboxylate
概要
説明
Tert-butyl piperazine-1-carboxylate (TBPC) is a versatile compound used in a variety of scientific research applications. TBPC is a tertiary amine that is used as a reagent in organic synthesis, as a catalyst, and as a ligand in coordination complexes. It is also used as a starting material in the synthesis of biologically active compounds such as drugs and agrochemicals. TBPC has been studied extensively in the areas of in vivo and in vitro research, and its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics have been elucidated.
科学的研究の応用
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Medicinal Chemistry
In medicinal chemistry, piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .
Synthesis of Piperazine Derivatives
1-Boc-piperazine is useful for the preparation of (m-phenoxy)phenyl substituted piperazine derivatives . This expands the structural diversity of piperazines, which is otherwise limited .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This method affords functionalized piperazines .
Synthesis of Indazole DNA Gyrase Inhibitors
1-Boc-piperazine is also used in the synthesis of indazole DNA gyrase inhibitors . These inhibitors are important in the field of antibacterial drug discovery.
Preparation of Poly(2-oxazoline) Lipopolymers
1-Boc-piperazine plays an important role in the preparation of alfa,beta-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization . These polymers have potential applications in drug delivery and tissue engineering.
作用機序
Target of Action
It’s known that piperazine derivatives are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . They are key components of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) and Sildenafil (sold as Viagra) .
Mode of Action
1-Boc-piperazine is an N-Boc protected piperazine . It undergoes Buchwald-Hartwig coupling reactions with aryl halides . This reaction involves the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . The result is the formation of corresponding amine derivatives .
Biochemical Pathways
Piperazine derivatives have been involved in the 5-ht1ar/bdnf/pka pathway , which is crucial for antidepressant activity. More research is needed to confirm the specific pathways affected by 1-Boc-piperazine.
Pharmacokinetics
They serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The formation of corresponding amine derivatives through buchwald-hartwig coupling reactions with aryl halides is a known result of its action .
Action Environment
It’s known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s a weak base with two pKb of 5.35 and 9.73 at 25 °C . Piperazine readily absorbs water and carbon dioxide from the air . These properties may influence its action and stability in different environments.
特性
IUPAC Name |
tert-butyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPZXBSDSIRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Record name | 1-boc-piperazine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205884 | |
| Record name | N-t-Butoxycarbonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-piperazine | |
CAS RN |
57260-71-6 | |
| Record name | N-BOC-Piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl piperazine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-t-Butoxycarbonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL PIPERAZINE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBC2X3S28C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of tert-butyl piperazine-1-carboxylate in synthetic chemistry?
A: Tert-butyl piperazine-1-carboxylate serves as a crucial building block in synthesizing various biologically active compounds. Its significance lies in the presence of both a protected amine (tert-butyloxycarbonyl, Boc) and a reactive secondary amine. This allows for selective modifications, enabling the creation of diverse molecular structures with potential pharmaceutical applications. For instance, it has been utilized in the synthesis of Fluphenazine hydrochloride [], a medication used to treat psychotic disorders.
Q2: Can you elaborate on the role of tert-butyl piperazine-1-carboxylate in synthesizing Fluphenazine hydrochloride?
A: In the synthesis of Fluphenazine hydrochloride, tert-butyl piperazine-1-carboxylate acts as a starting material. [] It undergoes a nucleophilic substitution reaction with 1-bromo-3-chloropropane, followed by further modifications and deprotection steps, ultimately leading to the target compound. This synthetic route highlights the versatility of tert-butyl piperazine-1-carboxylate in constructing complex molecules.
Q3: The research mentions an "unknown impurity" identified during the synthesis of Fluphenazine hydrochloride. What can you tell us about this?
A: While synthesizing Fluphenazine hydrochloride using tert-butyl piperazine-1-carboxylate, researchers encountered an unknown impurity. [] The impurity was successfully isolated and subsequently characterized using spectral data. This finding emphasizes the importance of thorough analysis and quality control during chemical synthesis, even when utilizing established building blocks like tert-butyl piperazine-1-carboxylate.
Q4: Beyond Fluphenazine hydrochloride, what other applications have been explored for compounds derived from tert-butyl piperazine-1-carboxylate?
A: The research highlights the synthesis and evaluation of novel N-substituted piperazine derivatives for potential use as acaricides. [] These derivatives, synthesized using tert-butyl piperazine-1-carboxylate as a starting material, exhibited promising acaricidal activity against various mite species. This demonstrates the potential of utilizing tert-butyl piperazine-1-carboxylate as a scaffold for developing new agrochemicals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
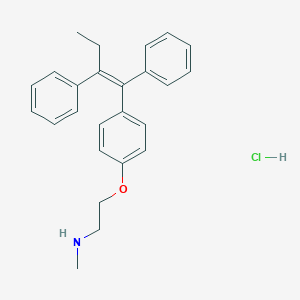
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
